2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile
Description
Properties
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-4-3(1-2-12)5(9)7(11)13-6(4)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURZOACFPKEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NC(=C1F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile typically involves the reaction of pentafluoropyridine with malononitrile under basic conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at reflux temperature. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which activate the pyridine ring towards nucleophilic attack.
Cycloaddition Reactions: It can also undergo 1,3-dipolar cycloaddition reactions with compounds like benzyne, diphenylacetylene, and phenylacetylene.
Staudinger Reaction: The compound reacts with triphenylphosphine to form phosphine imides.
Scientific Research Applications
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile involves its interaction with nucleophiles due to the electron-deficient nature of the fluorinated pyridine ring . The fluorine atoms increase the compound’s reactivity towards nucleophilic attack, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile (CAS 58432-61-4)
- Structure : Replaces the pyridyl group with a phenyl ring containing a trifluoromethyl (-CF₃) substituent.
- Applications : Primarily used in industrial settings, as indicated by its safety data sheet .
- Safety : Requires stringent handling protocols (e.g., gloves, dust masks) due to undefined hazards .
Tetrafluoroterephthalonitrile (CAS 1835-49-0)
Fluopimomide (CAS 1309859-39-9)
- Structure : A benzamide derivative with tetrafluoro-4-methoxy and trifluoromethylpyridyl groups.
- Applications : Registered as a pesticide, demonstrating the agrochemical utility of tetrafluoroaromatic compounds .
- Key Difference : The amide linkage and methoxy group confer distinct biological targeting compared to the acetonitrile moiety in 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile.
Leukemia-Targeting Tetrafluoro-Pyridyl Derivatives
- Example : 2-Hydroxy-N-(2,3,5,6-tetrafluoro-4-(thiophen-2-yl)phenyl)-pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 7) .
- Properties : High purity (97% UHPLC) and crystallinity (m.p. 278.4–279.9°C) .
- Comparison : The pyrazolo-pyridine scaffold in this compound enables specific interactions with human dihydroorotate dehydrogenase, a target absent in the acetonitrile derivative.
α-Aryl-4-n-butyl-3,5,6-tetrafluoro-2-pyridylacetonitrile (Compound 9)
TCNQF₄-Based Molecular Diodes
- Example: Derivatives of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyano-p-quinodimethane (TCNQF₄) .
- Applications : Used in molecular electronics for asymmetric charge transport.
- Contrast: The tetracyanoquinodimethane core enables strong electron-accepting behavior, unlike the simpler acetonitrile group.
Biological Activity
Overview
2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile (CAS Number: 62325-32-0) is a fluorinated pyridine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features and reactivity. The molecular formula of this compound is C7H2F4N2, with a molecular weight of 190.098 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tetrafluoro substituents enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, proteolytic enzymes are known to be inhibited by related compounds, suggesting potential therapeutic applications in treating degenerative diseases .
- Receptor Binding : This compound may exhibit affinity for certain receptors, contributing to its pharmacological effects. The structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins.
In Vitro Studies
Several studies have explored the in vitro biological activities of this compound:
- Antitumor Activity : In a study focusing on cancer cell lines, the compound demonstrated significant cytotoxic effects against various tumor types. For example, it exhibited an IC50 value in the low micromolar range against specific cancer cell lines .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on serine proteases and other enzymes relevant to cancer progression and inflammatory responses. Results showed effective inhibition rates comparable to established inhibitors .
Case Studies
- Case Study 1 : A preclinical evaluation involved administering this compound in mouse models of cancer. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to control groups.
- Case Study 2 : In studies examining neuroprotective effects, the compound was shown to modulate pathways associated with neuronal survival and apoptosis, indicating potential for treating neurodegenerative diseases.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal conditions for synthesizing 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile to maximize yield and purity?
The synthesis typically involves α-lithiation of arylacetonitriles using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C, followed by reaction with pentafluoropyridine derivatives. Key steps include:
- Precise temperature control (−78°C) to avoid side reactions from fluorinated intermediates.
- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of the nitrile group.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetonitrile.
Yields >70% are achievable with strict exclusion of moisture .
Q. How can the structure of this compound be reliably characterized?
A multi-technique approach is recommended:
- 19F NMR spectroscopy : To confirm fluorination patterns (δ −140 to −160 ppm for pyridyl-F).
- 1H NMR : Identify acetonitrile protons (δ ~3.5–4.0 ppm) and pyridyl protons (if present).
- X-ray crystallography : Use SHELXL for refinement of crystal structures; high-resolution data (≤0.8 Å) ensures accurate assignment of fluorine positions .
- IR spectroscopy : Confirm nitrile stretching (~2250 cm⁻¹) and aromatic C–F bonds (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in 19F NMR data caused by dynamic effects in fluorinated intermediates?
Dynamic effects (e.g., rotational barriers in fluoropyridyl groups) may lead to split or broadened 19F NMR signals. Strategies include:
- Variable-temperature NMR : Analyze signal coalescence at higher temperatures (e.g., 25–60°C) to identify conformational exchange.
- DFT calculations : Model fluorine environments to predict chemical shifts and coupling constants (e.g., JFF ~10–20 Hz).
- Crystallographic validation : Compare experimental X-ray data with NMR-derived structures to resolve ambiguities .
Q. What strategies mitigate side reactions during functionalization of the nitrile group?
The electron-withdrawing nature of the tetrafluoropyridyl group increases nitrile reactivity. To avoid undesired hydrolysis or cyclization:
- Protecting groups : Temporarily block the nitrile with trimethylsilyl (TMS) groups under basic conditions.
- Low-temperature reactions : Perform nucleophilic additions (e.g., Grignard reactions) at −40°C to −20°C.
- Catalytic control : Use Pd/Cu catalysts for selective cross-coupling (e.g., Sonogashira) without degrading the fluoropyridyl backbone .
Q. How does fluorination impact the compound’s electrochemical stability in molecular electronics applications?
The electron-deficient tetrafluoropyridyl group enhances redox stability but may reduce conductivity. To evaluate:
- Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF6 as the electrolyte.
- Compare reduction potentials with non-fluorinated analogues (ΔEp ~0.3–0.5 V shift expected).
- Use DFT to calculate LUMO energies; fluorination typically lowers LUMO by ~1.5 eV, favoring electron transport .
Application-Oriented Questions
Q. How can this compound serve as a precursor for human dihydroorotate dehydrogenase (DHODH) inhibitors?
- Functionalization : React the nitrile group with hydroxylamine to form amidoximes, which are intermediates for carboxamide pharmacophores.
- Structure-activity relationship (SAR) : Introduce thiophene or trifluoromethyl groups at the pyridyl position to enhance binding affinity (IC50 <100 nM achievable) .
- Crystallographic validation : Co-crystallize derivatives with DHODH to optimize steric and electronic interactions .
Q. What challenges arise when incorporating this compound into supramolecular assemblies?
- Solubility : Fluorinated pyridines are hydrophobic; use polar aprotic solvents (e.g., DMSO) or micellar systems.
- Self-assembly : Leverage π-π stacking of the fluoropyridyl ring with aromatic acceptors (e.g., TCNQ derivatives) for charge-transfer complexes.
- Characterization : Employ small-angle X-ray scattering (SAXS) to analyze assembly morphology .
Data Contradiction Analysis
4.1 Discrepancies in reported melting points (e.g., 62–64°C vs. 95°C)
Such variations may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., acetonitrile vs. ethanol) and analyze via DSC.
- Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed acetic acid derivatives) .
- Synthesis route : Compare melting points from lithiation vs. nucleophilic substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
